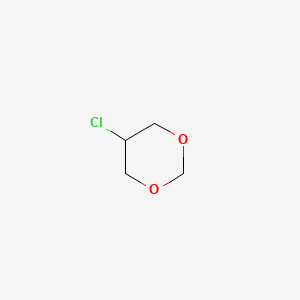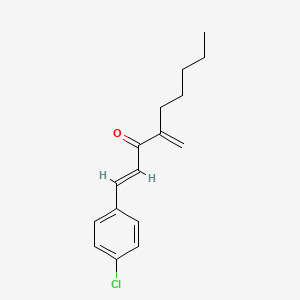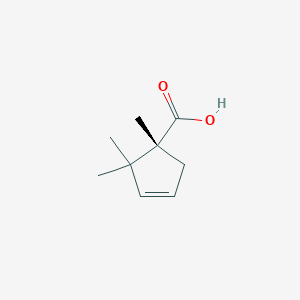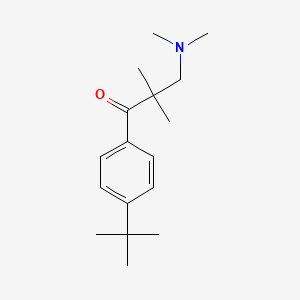methanone CAS No. 56106-95-7](/img/structure/B14647249.png)
[4-(Azocan-1-yl)-3-nitrophenyl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azocan-1-yl)-3-nitrophenylmethanone is an organic compound characterized by the presence of an azocane ring, a nitrophenyl group, and a phenylmethanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azocan-1-yl)-3-nitrophenylmethanone typically involves the reaction of benzoyl chloride with azocane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as flash column chromatography, to isolate the compound in high yield .
Industrial Production Methods
Industrial production of 4-(Azocan-1-yl)-3-nitrophenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to achieve high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(Azocan-1-yl)-3-nitrophenylmethanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethanone moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
4-(Azocan-1-yl)-3-nitrophenylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 4-(Azocan-1-yl)-3-nitrophenylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target proteins, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
- Azocan-1-yl(phenyl)methanone
- 4-(Azocan-1-yl)phenylmethanamine
- 1-Benzoyl-octahydro-azocine
Uniqueness
4-(Azocan-1-yl)-3-nitrophenylmethanone is unique due to the presence of both an azocane ring and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.
Propiedades
Número CAS |
56106-95-7 |
|---|---|
Fórmula molecular |
C20H22N2O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
[4-(azocan-1-yl)-3-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C20H22N2O3/c23-20(16-9-5-4-6-10-16)17-11-12-18(19(15-17)22(24)25)21-13-7-2-1-3-8-14-21/h4-6,9-12,15H,1-3,7-8,13-14H2 |
Clave InChI |
MIVGCDHAOIWEEM-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CCC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{2-[(4-Cyclopentylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14647184.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647195.png)
![2-[2-(2,4,5-Trichlorophenoxy)acetamido]ethane-1-sulfonic acid](/img/structure/B14647208.png)
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14647209.png)



![1-[(5-Methylpyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14647255.png)
![4,4'-Disulfanediylbis[2-(1,2,3,4-tetrahydronaphthalen-2-yl)phenol]](/img/structure/B14647261.png)

![Isoxazole, 5-[3-(4-methoxyphenyl)oxiranyl]-3-phenyl-](/img/structure/B14647279.png)
